molecular formula C17H25N3O4 B5473638 2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide

2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide

Cat. No.: B5473638
M. Wt: 335.4 g/mol
InChI Key: WAYZLFVGBWFGHW-UHFFFAOYSA-N
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Description

“2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide” is a chemical compound with the CAS Number: 1033600-03-1 . It has a molecular weight of 308.33 . The IUPAC name for this compound is [1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20N2O5/c1-21-11-5-10(6-12(7-11)22-2)9-17-4-3-16-15(20)13(17)8-14(18)19/h5-7,13H,3-4,8-9H2,1-2H3,(H,16,20)(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 308.33 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the searched resources.

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information and handling procedures, please refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

2-[1-[(3,5-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-19(2)16(21)10-15-17(22)18-5-6-20(15)11-12-7-13(23-3)9-14(8-12)24-4/h7-9,15H,5-6,10-11H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYZLFVGBWFGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1C(=O)NCCN1CC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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